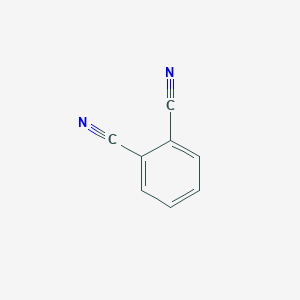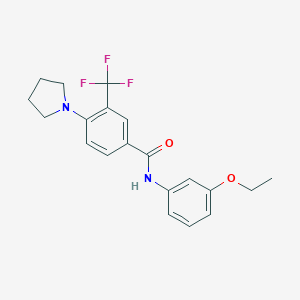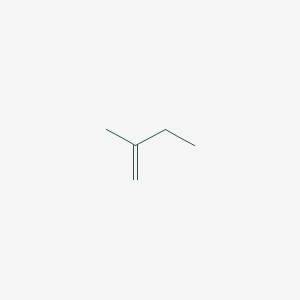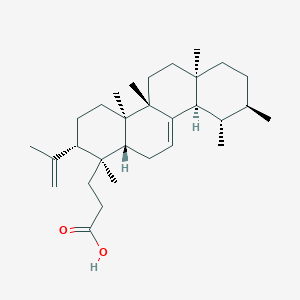
Roburic acid
説明
Molecular Structure Analysis
Roburic acid has a molecular formula of C30H48O2 . It has a molecular weight of 440.7 and a monoisotopic mass of 440.365417 Da . It has 9 defined stereocenters .Physical And Chemical Properties Analysis
Roburic acid is a white powder . It has a density of 1.0±0.1 g/cm3, a boiling point of 528.5±49.0 °C at 760 mmHg, and a flash point of 424.9±25.0 °C . It is soluble in chloroform .科学的研究の応用
Anti-inflammatory Activity
Roburic acid has been identified as a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s response to injury and infection. This property makes it a valuable compound for research into treatments for chronic inflammatory diseases .
Anticancer Potential
Recent studies have highlighted roburic acid’s potential in cancer research, particularly in the inhibition of tumor growth. It targets the TNF-induced NF-κB signaling pathway, which is known to play a significant role in the development and progression of various cancers, including colorectal cancer .
Neuroprotective Effects
Roburic acid exhibits neuroprotective effects, making it a compound of interest in the study of neurological diseases and disorders. Its ability to protect nerve cells from damage could lead to advancements in treating conditions like Alzheimer’s and Parkinson’s disease .
Bone Loss Prevention
Research has shown that roburic acid can inhibit bone loss, suggesting its use in studying osteoporosis and other bone-related diseases. By understanding its mechanism, new therapeutic strategies could be developed to maintain bone health .
Antimicrobial Properties
The compound has demonstrated activity against bacterial infections, indicating its potential as an antimicrobial agent. This application is particularly relevant in the era of antibiotic resistance, where new solutions are urgently needed .
Oxidative Stress Reduction
Roburic acid has been found to have antioxidant properties, which help in reducing oxidative stress in cells. This is significant for research into aging and chronic diseases, where oxidative stress plays a key role .
作用機序
Target of Action
Roburic acid, a tetracyclic triterpenoid found in Gentiana macrophylla, primarily targets Cyclooxygenase (COX) , with IC50 values of 5 and 9 μM for COX-1 and COX-2, respectively . It also targets Tumor Necrosis Factor (TNF) and CD44 and Folate Receptor .
Mode of Action
Roburic acid binds directly to TNF with high affinity , blocking the interaction between TNF and its receptor (TNF-R1), and significantly inhibiting TNF-induced NF-κB activation . It also interacts with CD44 and Folate Receptor .
Biochemical Pathways
Roburic acid affects the NF-κB signaling pathway and ERK/HIF-1α/GLUT1 pathway . It inhibits the TNF-induced phosphorylation of IKKα/β, IκBα, and p65, degradation of IκBα, nuclear translocation of p65, and NF-κB-target gene expression . It also downregulates glycolysis levels by blocking the ERK/HIF-1α/GLUT1 pathway .
Pharmacokinetics
A ph-responsive dual-target drug delivery system (rba-nps) has been developed to effectively deliver roburic acid to inflammatory sites .
Result of Action
Roburic acid exhibits anti-inflammatory activity . It can effectively induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells . It also reprograms M1 macrophages into M2 phenotype in joints , which plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation in Rheumatoid Arthritis (RA) .
Action Environment
The action of Roburic acid can be influenced by environmental factors. For instance, the pH-responsive drug delivery system (RBA-NPs) enhances the therapeutic effect of Roburic acid in RA models
Safety and Hazards
特性
IUPAC Name |
3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYCVULPFKBOG-CSHKLQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318071 | |
| Record name | Roburic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roburic acid | |
CAS RN |
6812-81-3 | |
| Record name | Roburic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roburic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





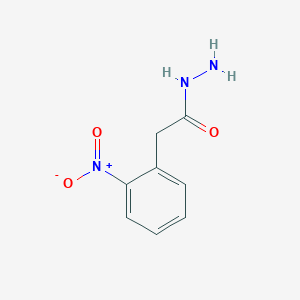



![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
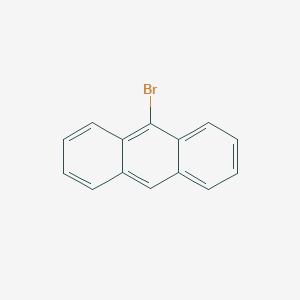
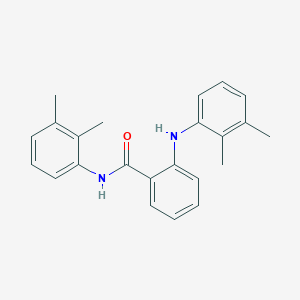
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
